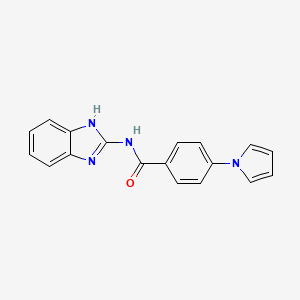
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-furylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-furylmethyl)acetamide is a compound with potential applications in various scientific fields. This molecule features an isoquinoline structure combined with a furylmethyl acetamide moiety, which is the driving force behind its unique properties and functionalities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-furylmethyl)acetamide can be achieved through a multi-step process, involving the following key steps:
Formation of Isoquinoline Ring: Starting from a suitable precursor like β-phenylethylamine, the isoquinoline structure can be constructed via the Bischler-Napieralski reaction, involving cyclization under acidic conditions.
Functionalization: The dihydroisoquinoline can then be modified to introduce the desired substituents through alkylation, acylation, or other functionalization reactions.
Attachment of Furylmethyl Acetamide: The final step involves the attachment of the furylmethyl acetamide group to the isoquinoline nucleus, which can be accomplished through amidation reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above steps for scale-up, focusing on yield maximization and process efficiency. This could include continuous flow synthesis, use of catalysts to lower activation energies, and recycling of solvents and reagents to minimize waste.
化学反应分析
Types of Reactions:
Oxidation: The isoquinoline ring can undergo oxidation reactions to form quinoline derivatives.
Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives under appropriate conditions.
Substitution: Both the isoquinoline and furan rings can participate in electrophilic and nucleophilic substitution reactions, introducing a variety of functional groups.
Common Reagents and Conditions:
Oxidation: Typically performed with reagents like potassium permanganate or chromium trioxide in acidic or neutral media.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts under hydrogen gas.
Substitution: Conditions vary depending on the desired functional group, but generally involve the use of halogenated solvents and strong nucleophiles or electrophiles.
Major Products Formed: These reactions can yield a variety of products including quinoline, tetrahydrofuran derivatives, and a host of substituted isoquinoline and furylmethyl derivatives.
科学研究应用
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-furylmethyl)acetamide has shown promise in several research fields:
Chemistry: Utilized as an intermediate in the synthesis of more complex molecules, exploring novel reaction pathways and chemical transformations.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions and enzyme kinetics.
作用机制
The mechanism by which 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-furylmethyl)acetamide exerts its effects is complex and depends on its specific application. For instance, in a biological context, it might:
Interact with molecular targets: Such as enzymes or receptors, modulating their activity through binding interactions.
Influence pathways: Affect signaling pathways involved in inflammation or cellular protection by modulating enzyme activity or receptor binding.
相似化合物的比较
Isoquinoline derivatives: These compounds share the core isoquinoline structure but lack the furylmethyl acetamide functionality.
Furan derivatives: These compounds contain the furan ring but do not have the isoquinoline backbone.
Acetamide derivatives: These compounds have the acetamide group but are structurally distinct from the isoquinoline and furan components.
Hope this helps! Let me know if there’s anything else you need!
属性
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c19-16(17-10-15-6-3-9-20-15)12-18-8-7-13-4-1-2-5-14(13)11-18/h1-6,9H,7-8,10-12H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDSBUPLUHLQOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[3-carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-methylfuran-2-carboxamide](/img/structure/B4880833.png)
![N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-2-(methylthio)nicotinamide](/img/structure/B4880839.png)
![2-[(2-bromophenyl)methylsulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B4880853.png)
![1-{1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indol-3-yl}-2-(4-morpholinyl)-2-oxoethanone](/img/structure/B4880865.png)
![Ethyl 4-({[2-(thiophen-2-YL)azepane-1-carbonyl]amino}methyl)cyclohexane-1-carboxylate](/img/structure/B4880867.png)
![7-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4880873.png)
![4-chloro-N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B4880874.png)
![(2E)-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(4-chloro-3-nitrophenyl)prop-2-enamide](/img/structure/B4880884.png)
![[1-[(5-ethyl-2-furyl)methyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B4880899.png)

![N-[2-(2-chlorophenyl)ethyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B4880903.png)
![3,4,6-trichloro-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1-benzothiophene-2-carboxamide](/img/structure/B4880904.png)
![N-{2-[(2-furylmethyl)thio]ethyl}-2-phenylacetamide](/img/structure/B4880907.png)
![5-[2-(benzyloxy)benzylidene]-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4880914.png)
